2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide
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Overview
Description
2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide is a chemical compound with the molecular formula C11H22N.I. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-azaspiro[4.4]nonane with ethyl iodide and methyl iodide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium bromide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or peracids, often in the presence of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of 2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium chloride or bromide.
Oxidation Reactions: Formation of N-oxides or other oxidized derivatives.
Reduction Reactions: Formation of secondary amines or other reduced products.
Scientific Research Applications
2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or antiviral agent.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Another spirocyclic compound with a similar nitrogen-containing ring structure.
2-Azaspiro[4.4]nonane: A simpler spirocyclic compound without the ethyl and methyl substituents.
Uniqueness
2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide is unique due to its specific substituents (ethyl and methyl groups) on the spirocyclic ring. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds .
Properties
CAS No. |
61343-34-8 |
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Molecular Formula |
C11H22IN |
Molecular Weight |
295.20 g/mol |
IUPAC Name |
2-ethyl-2-methyl-2-azoniaspiro[4.4]nonane;iodide |
InChI |
InChI=1S/C11H22N.HI/c1-3-12(2)9-8-11(10-12)6-4-5-7-11;/h3-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OSDWHDBLVYNWPL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCC2(C1)CCCC2)C.[I-] |
Origin of Product |
United States |
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